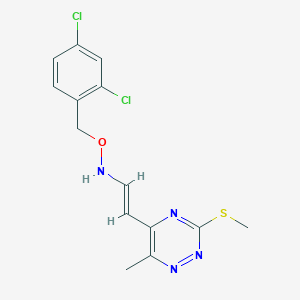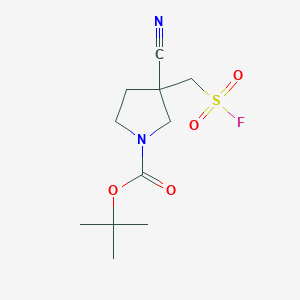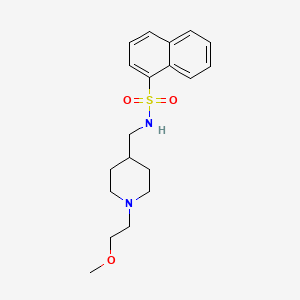
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C19H26N2O3S and its molecular weight is 362.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging Agents
Research has focused on synthesizing carbon-11 labeled naphthalene-sulfonamides as potential positron emission tomography (PET) imaging agents for human CCR8. The target tracers prepared showed promise for PET imaging applications, highlighting the compound's utility in medical diagnostics (Wang et al., 2008).
Sigma Receptor Binding
Another study explored the binding affinity and selectivity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives for sigma(1) and sigma(2) receptors. These compounds, particularly the 4-methyl derivative, demonstrated potent ligand activity for sigma(1) receptors, offering insights into receptor interaction mechanisms that could inform drug development (Berardi et al., 2005).
Fluorescence Sensing and Imaging
A naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems. This application in fluorescence sensing and intracellular imaging demonstrates the compound's potential in biochemical research and diagnostics (Mondal et al., 2015).
Synthesis and SAR Studies
Synthesis and structure-activity relationship (SAR) studies of (piperazin-1-yl-phenyl)-arylsulfonamides revealed high affinities for 5-HT(2C) and 5-HT(6) receptors, with certain compounds showing antagonistic activity. These findings contribute to the development of atypical antipsychotic agents, showcasing the versatility of naphthalene-sulfonamides in therapeutic research (Park et al., 2010).
Protein Kinase Inhibition
Isoquinolinesulfonamides, including naphthalenesulfonamide derivatives, were identified as novel inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These compounds offer potential pathways for the development of new therapeutic agents targeting these kinases (Hidaka et al., 1984).
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-24-14-13-21-11-9-16(10-12-21)15-20-25(22,23)19-8-4-6-17-5-2-3-7-18(17)19/h2-8,16,20H,9-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSRIIVYNCSTFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
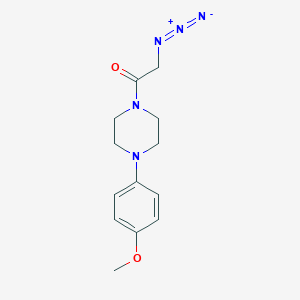
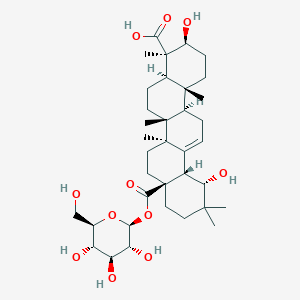
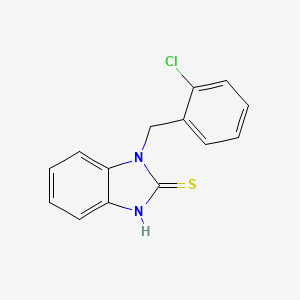
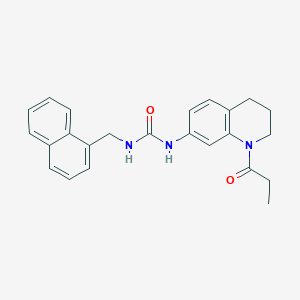
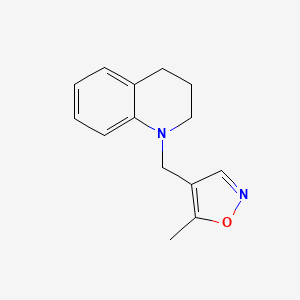
![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)

![N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2384757.png)
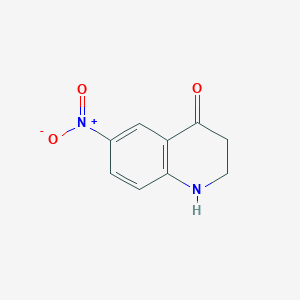
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2384759.png)
amine hydrochloride](/img/structure/B2384760.png)
![[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride](/img/structure/B2384762.png)
